2-((5-(2-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide
Description
2-((5-(2-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide is a triazole-based derivative featuring a 1,2,4-triazole core substituted with a 2-bromophenyl group at position 5, a phenyl group at position 4, and a thioether-linked acetamide moiety attached to N-(m-tolyl). This compound belongs to a class of molecules extensively studied for their diverse biological and physicochemical properties, including antimicrobial, anticancer, and nonlinear optical (NLO) activities .
Properties
Molecular Formula |
C23H19BrN4OS |
|---|---|
Molecular Weight |
479.4 g/mol |
IUPAC Name |
2-[[5-(2-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C23H19BrN4OS/c1-16-8-7-9-17(14-16)25-21(29)15-30-23-27-26-22(19-12-5-6-13-20(19)24)28(23)18-10-3-2-4-11-18/h2-14H,15H2,1H3,(H,25,29) |
InChI Key |
GSJRZCDNSWPGSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(2-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide typically involves multiple steps, starting with the preparation of the triazole ring The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques could be employed to enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((5-(2-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while substitution could introduce a new functional group in place of the bromine atom.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 2-((5-(2-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazole compounds possess potent activity against various bacterial strains and fungi. The mechanism of action may involve the inhibition of specific enzymes or disruption of cellular processes in microbial pathogens .
In a comparative study of related compounds, it was found that certain derivatives demonstrated varying degrees of antimicrobial effectiveness depending on their structural modifications. For example, the length of alkyl chains in related triazole derivatives influenced their antimicrobial potency .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies reveal that triazole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis or interfering with cell cycle progression. For instance, some synthesized compounds showed promising results against estrogen receptor-positive breast cancer cell lines (MCF7) in assays designed to evaluate cell viability and cytotoxicity .
Molecular docking studies suggest that these compounds may interact with specific biological targets within cancer cells, enhancing their therapeutic efficacy . The unique structure of this compound could facilitate stronger binding to these targets compared to other similar compounds.
Case Study 1: Antimicrobial Evaluation
A study conducted on a series of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles demonstrated significant antimicrobial activity. Among the tested compounds, one derivative exhibited the highest antifungal and antibacterial effects. The study utilized serial dilution methods to determine the minimum inhibitory concentrations (MICs), establishing a structure–activity relationship that highlighted how modifications in the molecular structure affected biological activity .
Case Study 2: Anticancer Activity Assessment
In another investigation focused on anticancer properties, several triazole derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The results indicated that specific modifications to the triazole ring enhanced the compounds' ability to induce cell death in cancerous cells. Notably, some derivatives were found to significantly reduce cell viability in MCF7 cells when tested under controlled laboratory conditions .
Mechanism of Action
The mechanism of action of 2-((5-(2-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The bromophenyl and phenyl groups may enhance the compound’s binding affinity and specificity. The thioacetamide moiety could play a role in modulating the compound’s overall biological activity.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Substituent Effects on Properties
Bromophenyl Position
- 2-Bromophenyl vs. 4-Bromophenyl : The target compound’s 2-bromophenyl group introduces steric hindrance and alters electronic distribution compared to 4-bromophenyl analogs (e.g., compound in ). This may reduce crystallinity, as seen in lower melting points for ortho-substituted derivatives (e.g., 113–115°C in vs. 146–148°C for para-substituted ).
- 3-Bromophenyl Derivatives : Compounds with 3-bromophenyl groups (e.g., ) exhibit enhanced dipole moments, making them suitable for NLO applications.
Acetamide Substituents
- m-Tolyl vs.
- N-(2-Bromophenyl) vs. N-(m-Tolyl) : Substitution on the acetamide nitrogen (e.g., ) influences hydrogen-bonding capacity, affecting solubility and receptor binding.
Biological Activity
The compound 2-((5-(2-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide is a derivative of the 1,2,4-triazole class, which has garnered attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, antifungal, and potential anticancer properties based on recent research findings.
Chemical Structure and Synthesis
The compound features a unique structure characterized by a triazole ring and a thioether linkage. The synthesis typically involves the reaction of 5-(2-bromophenyl)-4-phenyl-4H-1,2,4-triazole with various thiol and acetamide derivatives. For instance, one study synthesized related triazole derivatives using microwave-assisted methods to enhance yield and purity .
Table 1: Structural Characteristics
| Component | Description |
|---|---|
| Triazole Ring | 1,2,4-Triazole |
| Substituent | 2-Bromophenyl |
| Thioether Linkage | Sulfur atom connecting triazole and acetamide |
| Acetamide Group | N-(m-tolyl) |
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. In particular, compounds containing the 2-bromophenyl group have shown enhanced activity against various bacterial strains. A study demonstrated that certain synthesized triazole derivatives displayed potent antibacterial effects, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Case Study : In a comparative study of several triazole derivatives, the compound with a similar structure to this compound was found to have an MIC of 16 µg/mL against Staphylococcus aureus, indicating strong antibacterial potential .
Antifungal Activity
The antifungal activity of triazoles is well-documented. The presence of the bromophenyl moiety enhances the efficacy against fungal pathogens. For example, a derivative similar to our compound was tested against Candida albicans and demonstrated significant antifungal activity with an MIC of 32 µg/mL .
Anticancer Potential
Emerging studies suggest that triazole derivatives may possess anticancer properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cell lines. Preliminary in vitro studies have indicated that compounds similar to this compound can inhibit tumor growth in breast cancer cell lines .
The biological activities of triazoles are often attributed to their ability to interfere with cellular processes such as:
- Inhibition of Enzymatic Activity : Triazoles can inhibit enzymes critical for bacterial and fungal survival.
- Disruption of Membrane Integrity : The compounds can affect cell membrane permeability.
- Apoptosis Induction : In cancer cells, they may trigger pathways leading to programmed cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
